molecular formula C15H10FNO3 B1683874 Prinaberel CAS No. 524684-52-4

Prinaberel

Numéro de catalogue B1683874
Numéro CAS: 524684-52-4
Poids moléculaire: 271.24 g/mol
Clé InChI: MQIMZDXIAHJKQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prinaberel is an estrogen receptor beta agonist . It is a synthetic, nonsteroidal, and highly selective agonist of the ERβ subtype of the estrogen receptor .


Molecular Structure Analysis

The molecular formula of Prinaberel is C15H10FNO3 . The IUPAC name is 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol . The molecular weight is 271.24 g/mol .


Physical And Chemical Properties Analysis

Prinaberel has a molecular weight of 271.24 g/mol and a molecular formula of C15H10FNO3 . More specific physical and chemical properties are not detailed in the available resources.

Applications De Recherche Scientifique

Inflammatory Bowel Disease (IBD)

Field

Medical Research - Gastroenterology

Methods

Clinical trials involve administering Prinaberel to patients with IBD and monitoring inflammatory markers, symptom severity, and mucosal healing through endoscopic evaluations.

Results

Studies have shown Prinaberel can reduce inflammatory markers and improve clinical symptoms in IBD patients, indicating its potential as a novel treatment option .

Rheumatoid Arthritis (RA)

Field

Medical Research - Rheumatology

Methods

Prinaberel’s efficacy in RA is assessed through randomized controlled trials, measuring joint inflammation, pain levels, and functional outcomes.

Results

Preliminary data suggest a reduction in joint inflammation and pain, with improved patient mobility .

Endometriosis

Field

Medical Research - Gynecology

Methods

The drug’s impact on endometriosis is evaluated via symptom diaries, ultrasound imaging, and laparoscopic assessment of lesions.

Results

Clinical trials report significant pain relief and a decrease in endometriotic lesion size among participants .

Sepsis

Field

Medical Research - Critical Care Medicine

Methods

Treatment effects are measured by patient survival rates, organ function scores, and levels of systemic inflammatory markers.

Results

Early research indicates improved survival and reduced organ dysfunction in sepsis patients treated with Prinaberel .

Cancer Treatment

Field

Medical Research - Oncology

Methods

Its anti-cancer properties are tested in vitro and in vivo, focusing on tumor growth rates and metastasis occurrence.

Results

Studies show Prinaberel can inhibit tumor growth and reduce metastasis in certain cancer models .

Personalized Medicine

Field

Pharmaceutical Development

Methods

Personalized dosing regimens of Prinaberel are developed based on genetic testing and patient-specific factors.

Results

Customized Prinaberel therapy has led to improved treatment outcomes with fewer side effects, demonstrating the value of personalized medicine approaches .

Each of these applications showcases the versatility of Prinaberel in addressing a range of medical conditions, with promising results that could lead to new therapeutic strategies. The detailed methods and outcomes highlight the drug’s potential and pave the way for further research and development.

Interstitial Cystitis

Field

Medical Research - Urology

Methods

The study involves assessing the drug’s activity on levels of urinary antiproliferative factor (APF), gene expression response in peripheral blood mononuclear cells (PBMC), and overall safety in women with active IC.

Results

Although the study was withdrawn, it aimed to explore Prinaberel’s effect on IC symptoms and its safety profile .

Skin Disorders

Field

Dermatology

Methods

Clinical trials would typically involve topical or systemic administration of Prinaberel, with evaluations of skin condition, lesion size, and patient-reported outcomes.

Results

Research on this application is not detailed in the available sources, but Prinaberel’s mechanism of action indicates potential therapeutic effects .

Digestive System Disorders

Field

Gastroenterology

Methods

The approach would involve clinical trials with patients suffering from these conditions, monitoring symptoms, inflammatory markers, and gastrointestinal health.

Results

Specific outcomes for these disorders are not explicitly mentioned, but the drug’s profile suggests a possible positive impact .

Personalized Medicine for Urogenital Diseases

Field

Personalized Pharmacotherapy

Methods

This would involve genetic testing and personalized dosing strategies to optimize therapeutic outcomes.

Results

While specific data is not provided, the concept of personalized medicine promises enhanced efficacy and reduced side effects for patients with urogenital diseases .

Immune System Diseases

Field

Immunology

Methods

Research would focus on the drug’s impact on immune cell function, cytokine production, and clinical symptoms of immune disorders.

Results

The exact results are not detailed, but the drug’s selective ERβ agonism is likely to have beneficial effects on immune system regulation .

Musculoskeletal Diseases

Field

Rheumatology

Methods

Studies would involve assessing the drug’s effect on pain, joint health, and mobility in patients with musculoskeletal conditions.

Results

While specific study outcomes are not provided, Prinaberel’s pharmacological action suggests it could offer therapeutic benefits in this area .

Safety And Hazards

Prinaberel may be harmful if swallowed and can cause serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Propriétés

IUPAC Name

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMZDXIAHJKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030354
Record name Prinaberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prinaberel

CAS RN

524684-52-4
Record name 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524684-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prinaberel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prinaberel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prinaberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 524684-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRINABEREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Hydrofluoric acid (48 wt. % in water, 1 mL) was added into a solution of 5-{[tert-butyl)dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)silyl]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole (1.5 g, 3.0 mmol), THF (6 mL) and acetonitrile (3 mL). The reaction mixture was stirred at 65° C. for 8 h, and then poured into water. The precipitated solid was filtered oft and dried. Crystallization of the product from acetone/ethyl ether gave a white solid (0.72 g, 81% yield, m.p. 249-251° C.); MS m/e 272 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-(4-{[tert-butyl(dimethyl)silyl]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Dichlorobis(tri-o-tolylphosphine)palladium (II) (0.87 g, 1.1 mmol) was added into a mixture of 7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol (7.16 g, 22.1 mmol) tributyl(vinyl)tin (10.5 g, 33.25 mmol) and ethylene glycol diethyl ether (65 mL). The reaction mixture was stirred at 115° C. for 48 h, cooled to room temperature and treated with activated carbon. The mixture was filtered through MgSO4 and concentrated. Purification by flash chromatography, on acidic silica gel (hexanes/EtOAc/CH2Cl2 1/1/1), gave a white solid (4.35 g, 72% yield, m.p. 250-252° C.); MS m/e 272 (M+H)+.
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Yield
72%

Synthesis routes and methods III

Procedure details

Potassium carbonate (55 mg) was added into a solution of 2-[4-(acetyloxy)-3-fluorophenyl]-7-vinyl-1,3-benzoxazol-5-yl acetate (0.14 g, 0.39 mmol) and 1,4-dioxane (3 mL). The mixture was stirred at 90° C. for 1 h, poured into water, acidified with HCl (2N) and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and crystallization from EtOAc/hexanes, gave a white solid (0.06 g, 46% yield, map. 250-252° C.); MS m/e 272 (M+H)+.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-[4-(acetyloxy)-3-fluorophenyl]-7-vinyl-1,3-benzoxazol-5-yl acetate
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dichlorobis(tri-o-tolylphosphine)palladium (II) (0.87 g, 1.1 mmol) was added into a mixture of 7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol (7.16 g, 22.1 mmol), tributyl(vinyl)tin (10.5 g, 33.25 mmol) and ethylene glycol diethyl ether (65 mL). The reaction mixture was stirred at 115° C. for 48 h, cooled to room temperature and treated with activated carbon. The mixture was filtered through MgSO4 and concentrated. Purification by flash chromatography, on acidic silica gel (hexanes/EtOAc/CH2Cl2 1/1/1), gave a white solid (4.35 g, 72% yield, m.p. 250–252° C.); MS m/e 272 (M+H)+.
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Yield
72%

Synthesis routes and methods V

Procedure details

Hydrofluoric acid (48 wt. % in water, 1 mL) was added into a solution of 5-{([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole (1.5 g, 3.0 mmol), THF (6 mL) and acetonitrile (3 mL). The reaction mixture was stirred at 65° C. for 8 h, and then poured into water. The precipitated solid was filtered off and dried. Crystallization of the product from acetone/ethyl ether gave a white solid (0.72 g, 81% yield, m.p. 249–251° C.); MS m/e 272 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prinaberel
Reactant of Route 2
Prinaberel
Reactant of Route 3
Prinaberel
Reactant of Route 4
Reactant of Route 4
Prinaberel
Reactant of Route 5
Prinaberel
Reactant of Route 6
Prinaberel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.